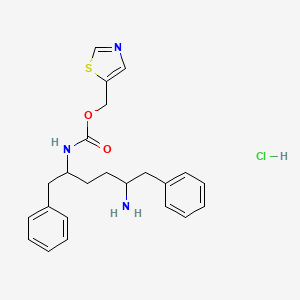

1,3-thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride

Description

1,3-Thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride is a carbamate derivative with a thiazole-containing side chain. Its molecular formula is C23H27N3O2S·HCl, and its molecular weight is 446.0 g/mol . The compound features a stereospecific backbone, with the (2R,5R) configuration confirmed via chiral analysis . It is commonly utilized as an intermediate in the synthesis of antiviral agents, particularly those targeting HIV protease inhibition, and has been studied for its role in enhancing drug pharmacokinetics through cytochrome P450 (CYP3A) inhibition .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S.ClH/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22;/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZSMWCRMXVNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes and Intermediates

Core Synthetic Strategy

The synthesis typically involves:

- Formation of the carbamate linkage between 1,3-thiazol-5-ylmethanol and an amino-bearing hexan-2-yl intermediate.

- Chiral resolution to achieve specific stereochemistry (2R,5R configuration).

- Salt formation (e.g., hydrochloride) for stability and bioavailability.

Key Intermediates

Detailed Reaction Conditions and Steps

Carbamate Bond Formation

The carbamate linkage is formed via alkyl haloformate-mediated coupling . A representative protocol includes:

- Reactants :

- Amine intermediate : Tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate (Crystalline Form-M)

- Haloformate : 1,3-Thiazol-5-ylmethyl chloroformate

- Conditions :

- Base : Sodium carbonate or potassium carbonate in dichloromethane (DCM).

- Temperature : 0–25°C.

- Purification : Column chromatography or basification with NaHCO₃.

Example Reaction

| Parameter | Value/Description |

|---|---|

| Molar Ratio (Amine:Haloformate) | 1:1.2 (excess haloformate to drive reaction) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (after purification) |

| Purity | >95% (HPLC) |

Hydrochloride Salt Formation

The final step involves acidification to form the hydrochloride salt:

- Procedure :

- Free base (1,3-thiazol-5-ylmethyl carbamate) is treated with HCl in isopropanol.

- Crystallization : Cooling to 0–5°C to precipitate the salt.

- Key Parameters :

| Parameter | Value/Description |

|---|---|

| Solvent | Isopropanol |

| Acid | HCl (1–2 equivalents) |

| Temperature | 0–5°C |

| Yield | 85–90% (after filtration) |

Optimized Process Parameters

Critical Factors for Yield and Purity

| Factor | Optimal Conditions | Impact on Process |

|---|---|---|

| Base Selection | K₂CO₃ > Na₂CO₃ (enhanced solubility of intermediates) | Minimizes side reactions (e.g., bis-carbamate formation) |

| Solvent | DCM or THF (polar aprotic solvents) | Facilitates reaction kinetics and intermediate solubility |

| Antioxidants | L-Ascorbic acid (0.1–0.5 eq) | Suppresses N-oxide impurities (common in thiazole-containing compounds) |

Solid Dispersion for Stability (Optional)

For improved physical stability, the compound may be formulated as a solid dispersion with:

| Carrier | Ratio (Drug:Carrier) | Method | Advantages |

|---|---|---|---|

| Microcrystalline cellulose (MCC) | 1:1–1:2.3 | Solvent evaporation | Enhanced dissolution rate; reduced hygroscopicity |

| Hydroxypropyl methylcellulose (HPMC) | 1:1 | Hot-melt extrusion | Amorphous form stabilization |

Challenges and Solutions

Impurity Control

Primary Impurities :

| Impurity Type | Cause | Mitigation Strategy |

|---|---|---|

| N-Oxide | Oxidation of thiazole ring | L-Ascorbic acid (radical scavenger) |

| Bis-carbamate | Over-reaction of haloformate with excess amine | Strict stoichiometric control; excess base removal |

Scalability Considerations

| Challenge | Industrial Solution |

|---|---|

| Column Chromatography | Replaced with crystallization or antisolvent precipitation (e.g., hexane) |

| Low-Temperature Reactions | Optimized to 0–10°C using jacketed reactors for cost efficiency |

Chemical Reactions Analysis

Thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound 1,3-thiazol-5-ylmethyl N-((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride is a chemical compound with applications in pharmaceutical research, particularly in the preparation of antiviral drugs .

Chemical Information

- Name : 1,3-Thiazol-5-ylmethyl N-((2R,5R)-5-Amino-1,6-diphenylhexan-2-yl)carbamate Hydrochloride

- CAS Number : 1247119-33-0

- Molecular Formula : C23 H27 N3 O2 S . H Cl

- Molecular Weight : 446.0

IUPAC Name : 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]acetyl}amino]-1,6-diphenylhexan-2-yl]carbamate

Applications

- Pharmaceutical Intermediate : This compound is used as an intermediate in the synthesis of more complex pharmaceutical compounds .

- Antiviral Research : It is a component in the preparation of antiviral drugs .

Additional Compounds and Analogs

- Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate : A related compound with a hydroxyl group, also used in pharmaceutical research .

- 1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride : Another analog with potential uses in synthesizing complex molecules .

Processes for Preparation

- Novel processes for the preparation of 1,3-Thiazol-5-ylmethyl[(2R,5R)-5-{[(2S)-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]-4-(morpholin-4-yl)butanoyl]amino}-1,6-diphenylhexan-2-yl]carbamate .

- The present invention also provides novel intermediates which are useful in the preparation of the compound of formula-1 .

- The present invention also provides the solid dispersion of 1,3-Thiazol-5-ylmethyl[(2R,5R)-5-{[(2S)-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]-4-(morpholin-4-yl)butanoyl]amino}-1,6-diphenylhexan-2-yl]carbamate combination with one or more pharmaceutically acceptable carrier .

Mechanism of Action

The mechanism of action of thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Backbone Similarities : All compounds share a hexan-2-yl carbamate backbone with phenyl substitutions, critical for binding to viral proteases or CYP3A enzymes.

- Functional Group Variations : The target compound lacks the morpholinyl and ureido groups present in cobicistat and the hydroxy group in ritonavir, which are essential for enhanced pharmacokinetic modulation .

- Stereochemistry : The (2R,5R) configuration in the target compound contrasts with the (2S,3S,5S) configuration in ritonavir, impacting binding affinity .

Mechanism of Action

- Target Compound : Acts primarily as a CYP3A inhibitor, increasing plasma concentrations of co-administered drugs (e.g., HIV protease inhibitors) .

- Cobicistat: Non-antiviral pharmacoenhancer with stronger CYP3A inhibition due to its morpholinyl and ureido groups .

- Ritonavir : Dual role as a protease inhibitor and CYP3A inhibitor; its hydroxy group facilitates hydrogen bonding with viral enzymes .

Efficacy in Antiviral Therapy

Biological Activity

1,3-Thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as:

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate precursors. The process has been documented in patents highlighting various synthetic routes and conditions to achieve optimal yields and purities .

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, research on related thiazole compounds shows that they can inhibit cell growth in breast and lung cancer models .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3-Thiazol-5-ylmethyl Carbamate | MCF-7 (Breast) | 15 | |

| A549 (Lung) | 12 | ||

| HeLa (Cervical) | 20 |

The mechanism of action for thiazole derivatives often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The thiazole moiety may interact with specific enzymes or receptors involved in tumor progression .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown antimicrobial activity against various pathogens. Studies indicate that the compound can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | >64 µg/mL |

Case Studies

One notable case study involved the evaluation of this compound's effects on human cancer cell lines where it demonstrated significant inhibition of cell proliferation compared to control groups. The study also assessed the compound's cytotoxicity using normal human fibroblast cells, indicating a favorable therapeutic index.

Q & A

Q. What are the optimal synthetic routes for 1,3-thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride?

The compound can be synthesized via carbamate formation using catalyst-free, aqueous ethanol-mediated conditions. Key steps include:

- Reacting 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives with 2-aminothiazol-5-ylmethyl groups under mild alkaline conditions (e.g., K₂CO₃ in DMF) .

- Purification via recrystallization from ethanol-DMF mixtures to achieve >95% purity. HRMS and NMR (¹H/¹³C) are critical for validating molecular integrity .

Q. Which analytical methods are recommended for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks ([M+H]⁺) with <2 ppm mass accuracy .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in DMSO-d₆ identify proton/carbon environments, with δ 7.2–8.1 ppm indicating aromatic protons .

- Reverse-Phase HPLC: Validated methods using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 240–260 nm ensure purity and stability .

Q. How should researchers assess the compound’s stability under laboratory conditions?

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods .

- First Aid: For skin contact, wash with copious water (15 minutes). If inhaled, move to fresh air and seek medical attention .

Q. How is the compound’s biological activity initially screened?

- In Vitro Assays: Use HIV-1 protease inhibition assays (IC₅₀ values) or antiviral cytopathic effect (CPE) reduction assays in MT-4 cells .

- Dose-Response Curves: Test concentrations from 0.1–100 µM to determine EC₅₀/EC₉₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modifications: Introduce substituents (e.g., nitro, fluoro) on the phenyl rings to enhance binding to protease active sites. Compare IC₅₀ shifts using molecular docking (e.g., AutoDock Vina) .

- Bioisosteric Replacement: Replace the thiazole ring with oxadiazole or triazole moieties to improve metabolic stability .

Q. What role does this compound play in combination therapies, such as COVID-19 treatment?

- CYP3A Inhibition: As a cytochrome P450 3A inhibitor, it prolongs the half-life of co-administered drugs (e.g., Nirmatrelvir) by reducing hepatic metabolism. Validate via pharmacokinetic studies in rodent models .

- Synergistic Effects: Test in vitro against SARS-CoV-2 3CLpro protease using fluorescence resonance energy transfer (FRET) assays .

Q. What mechanistic insights exist for its enzyme inhibition properties?

Q. How should researchers resolve contradictions in biological activity data across studies?

Q. Can green chemistry principles be applied to its synthesis?

- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalyst-Free Conditions: Achieve >80% yield via aqueous ethanol-mediated reactions at room temperature, minimizing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.